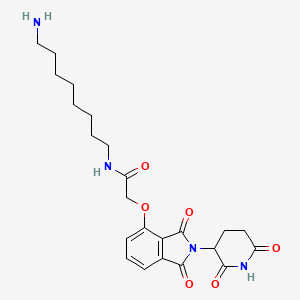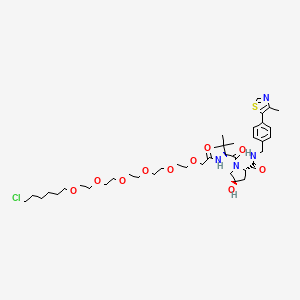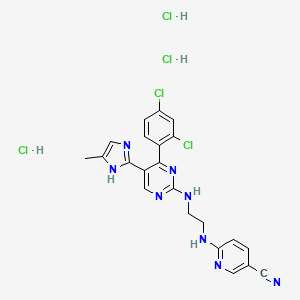
CHIR-99021 trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHIR-99021 trihydrochloride is a hydrochloride salt of CHIR-99021 . It is a highly selective inhibitor of the enzyme GSK-3 . It has proved useful for applications in molecular biology involving the transformation of one cell type to another .
Synthesis Analysis
CHIR-99021 is an aminopyrimidine derivative . It is a potent inhibitor of glycogen synthase kinase (GSK) 3, inhibiting both GSK3β and GSK3α .Molecular Structure Analysis
The molecular formula of CHIR-99021 trihydrochloride is C22H18Cl2N8 . The molecular weight is 465.34 g/mol .Chemical Reactions Analysis
CHIR-99021 trihydrochloride inhibits GSK-3α and GSK-3β with IC50 values of 10 nM and 6.7 nM . GSK-3 is a serine/threonine kinase, responsible for phosphorylating either the serine or threonine residues of its substrates .Scientific Research Applications
Stem Cell Research and Maintenance
CHIR-99021 trihydrochloride: is widely used in stem cell research, particularly for maintaining stem cells in an undifferentiated state and guiding their differentiation into specific lineages. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a key role in the Wnt signaling pathway, a critical regulator of stem cell pluripotency and differentiation .
Diabetes Research
In diabetes research, CHIR-99021 has been shown to potentiate insulin activation of glucose transport and utilization both in vitro and in vivo. This application is significant for understanding the molecular mechanisms of insulin resistance and developing potential treatments for diabetes .
Neuropharmacology
CHIR-99021: has implications in neuropharmacology, as GSK-3 inhibition can modulate mood-related behaviors. This is relevant for the development of new therapies for mood disorders such as depression or bipolar disorder .
Osteoblast Differentiation and Bone Research
This compound promotes osteoblast differentiation and mineralization, making it valuable for bone research and potential treatments for osteoporosis or other bone-related diseases .
Cancer Research
GSK-3 inhibition by CHIR-99021 can affect cell proliferation and survival pathways, which are crucial in cancer research for understanding tumor growth and developing anti-cancer therapies .
Regenerative Medicine
Due to its role in stem cell differentiation, CHIR-99021 is also explored in regenerative medicine applications, offering potential therapeutic approaches for tissue repair and regeneration .
Mechanism of Action
Target of Action
CHIR-99021 trihydrochloride, also known as CHIR 99021 trihydrochloride, is a highly potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3) . GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular pathways .
Mode of Action
The mechanism of action of CHIR-99021 involves inhibiting the activity of GSK-3 . GSK-3 has two isoforms, GSK-3α and GSK-3β, and CHIR-99021 can inhibit both isoforms . By inhibiting GSK-3, CHIR-99021 disrupts the phosphorylation of specific target proteins in the Wnt/β-catenin signaling pathway .
Biochemical Pathways
CHIR-99021 activates the canonical Wnt signaling pathway by inhibiting GSK-3 . This leads to the stabilization and accumulation of β-catenin, a key component of this pathway . The Wnt/β-catenin pathway causes an accumulation of β-catenin in the cytoplasm and its eventual translocation into the nucleus . It acts as a transcriptional coactivator of transcription factors that belong to the TCF/LEF gene group .
Result of Action
CHIR-99021 promotes various cellular processes, including the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), by enhancing the Wnt/β-catenin signaling pathway . It also promotes the differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
CHIR-99021 has proved useful for applications in molecular biology involving the transformation of one cell type to another . It has been used in research for maintaining undifferentiated mouse ES cells, promoting self-renewal of human ES cells and mouse epiblast stem cells, and enabling chemical reprogramming of mouse embryonic fibroblasts to iPS cells . It also promotes differentiation of insulin-producing cells from human iPS cells .
Relevant Papers Several papers have been published on CHIR-99021 trihydrochloride. For example, a paper titled “A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling” discusses how CHIR-99021 promotes osteogenesis .
properties
IUPAC Name |
6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N8.3ClH/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19;;;/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFVSCNMMZRCIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl5N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CHIR-99021 trihydrochloride | |
CAS RN |
1782235-14-6 |
Source


|
| Record name | Laduviglusib trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1782235146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LADUVIGLUSIB TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMF6N91874 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560571.png)

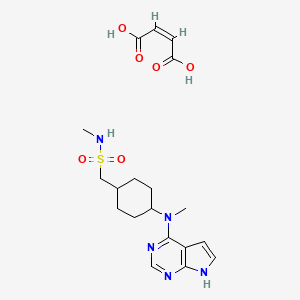
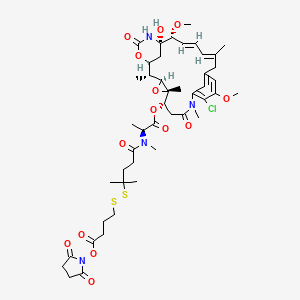
![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)
